REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[H-].[Na+].Br[CH2:15][CH:16]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH2:17]Cl>O1CCOCC1>[CH2:20]([O:19][CH:16]1[CH2:17][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])([C:4]([O:3][CH2:1][CH3:2])=[O:11])[CH2:15]1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2|
|
Name
|
|
Quantity
|
258.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
51.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
BrCC(CCl)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
This solution was stirred 90 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(1982) Collect
|
Type
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STIRRING
|
Details
|
The mixture was stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
followed by 24 hours at 125° C
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After slow cooling to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The suspension was slowly heated to 125° C.
|
Type
|
STIRRING
|
Details
|
mechanically stirred for 120 hours at this temperature
|
Duration
|
120 h
|
Type
|
DISTILLATION
|
Details
|
Thus, compound 1 was first purified by distillation 172° C. at 0.6 Torr
|
Type
|
CUSTOM
|
Details
|
to afford 1
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1CC(C1)(C(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |